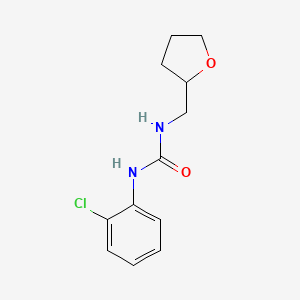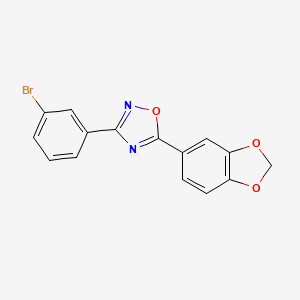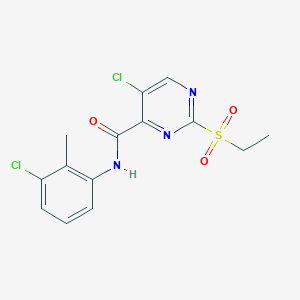
N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea
Overview
Description
N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the class of compounds known as ureas, which have been shown to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea is not fully understood, but it is thought to involve the inhibition of key enzymes or signaling pathways involved in disease processes. For example, in cancer research, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In inflammation research, it has been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the production of inflammatory cytokines. In infectious disease research, it has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea vary depending on the specific disease process being studied. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). In inflammation research, it has been shown to reduce the production of inflammatory cytokines and chemokines, as well as inhibit the migration of immune cells to sites of inflammation. In infectious disease research, it has been shown to inhibit the growth and replication of bacterial and viral pathogens.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea for lab experiments is its broad range of biological activities, which makes it a useful tool for studying a variety of disease processes. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. One limitation is its potential toxicity, which may limit its use in certain experimental systems. Another limitation is its limited solubility in aqueous solutions, which may require the use of organic solvents in some experiments.
Future Directions
There are many potential future directions for research on N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea. One area of interest is the development of analogs or derivatives of the compound with improved potency or selectivity for specific disease processes. Another area of interest is the investigation of the compound's potential as a therapeutic agent in clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects in vivo.
Scientific Research Applications
N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and infectious diseases. In cancer research, it has been shown to have anti-tumor activity by inhibiting the growth and proliferation of cancer cells. In inflammation research, it has been shown to have anti-inflammatory activity by reducing the production of inflammatory cytokines. In infectious disease research, it has been shown to have antimicrobial activity against a variety of pathogens.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-10-5-1-2-6-11(10)15-12(16)14-8-9-4-3-7-17-9/h1-2,5-6,9H,3-4,7-8H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRSVTNJCQSOJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4387309.png)
![2-(isobutyrylamino)-N-(3-pyridinylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4387321.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4387331.png)

![1-[3-(2-chloro-6-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B4387341.png)
![N-benzyl-3-chloro-4-methoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4387343.png)

![8-(4-butylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4387355.png)

![1-(4-isopropoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4387399.png)
![ethyl 1-({3-[(cyclohexylamino)carbonyl]-4-methylphenyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B4387407.png)
![[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl][2-(4-methylphenoxy)ethyl]cyanamide](/img/structure/B4387410.png)
![4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4387411.png)